2-(2-Ethoxyethoxy)ethyl2-(2-chloro-1,3-thiazol-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-ethoxyethoxy)ethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate is an organic compound that features a thiazole ring, which is known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxyethoxy)ethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate typically involves the esterification of 2-(2-ethoxyethoxy)ethanol with 2-(2-chloro-1,3-thiazol-4-yl)acetic acid. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid, under controlled temperature conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-ethoxyethoxy)ethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-ethoxyethoxy)ethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of biocides, fungicides, and chemical reaction accelerators
Wirkmechanismus
The mechanism of action of 2-(2-ethoxyethoxy)ethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting the growth of microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-ethoxyethoxy)ethyl acetate: Similar in structure but lacks the thiazole ring.
2-(2-chloroethoxy)ethyl acetate: Contains a chloroethoxy group but differs in the ester and thiazole components
Uniqueness
2-(2-ethoxyethoxy)ethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate is unique due to the presence of both the ethoxyethoxy group and the thiazole ring, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H16ClNO4S |
---|---|
Molekulargewicht |
293.77 g/mol |
IUPAC-Name |
2-(2-ethoxyethoxy)ethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C11H16ClNO4S/c1-2-15-3-4-16-5-6-17-10(14)7-9-8-18-11(12)13-9/h8H,2-7H2,1H3 |
InChI-Schlüssel |
MXOWKSXTTJMBMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOCCOC(=O)CC1=CSC(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.